Developing more stable and potent Apelin analogues, such as the cyclic biased agonist MM07 [, ], with improved pharmacokinetic profiles for therapeutic applications.
Elucidating the complex interplay between the apelin/APJ system and other signaling pathways, including the renin-angiotensin system [], to develop more effective therapeutic strategies for cardiovascular and metabolic diseases.
Apelin-36 is a 36-amino acid peptide that serves as the endogenous ligand for the apelin receptor, also known as the APJ receptor. This peptide plays a significant role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. It is secreted primarily by adipocytes and has been shown to exhibit high affinity for human APJ receptors, with an effective concentration (EC50) of approximately 20 nM . Apelin-36 is involved in blocking the entry of certain strains of human immunodeficiency virus into host cells, indicating its potential therapeutic applications in virology .
Apelin-36 is derived from a larger precursor protein known as preproapelin, which consists of 77 amino acids. This precursor undergoes cleavage to produce several active fragments, including Apelin-36, Apelin-17, and Apelin-13. The processing of preproapelin involves specific cleavage sites that yield these biologically active peptides . The classification of Apelin-36 falls under the category of intercellular signaling peptides and proteins, specifically as a G-protein-coupled receptor agonist.
The synthesis of Apelin-36 can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides in laboratory settings. In this process, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The synthesis typically involves the following steps:
Technical details regarding the synthesis can vary based on the specific sequence and modifications required for Apelin-36 .
Apelin-36 has a molecular formula of C184H297N69O43S and a molecular weight of approximately 4195.87 g/mol . Its structure consists of a linear sequence of amino acids that folds into a conformation suitable for binding to the apelin receptor. The precise three-dimensional structure has not been fully elucidated but is expected to exhibit characteristics typical of peptides interacting with G-protein-coupled receptors.
Property | Value |
---|---|
Molecular Formula | C184H297N69O43S |
Molecular Weight | 4195.87 g/mol |
Amino Acid Sequence | 36 amino acids |
Apelin-36 participates in several biochemical reactions within the body, particularly in signaling pathways associated with cardiovascular regulation and metabolic processes. Its interaction with the apelin receptor activates intracellular signaling cascades that influence various physiological responses:
The specific chemical reactions involving Apelin-36 include its binding to the APJ receptor leading to downstream effects such as increased nitric oxide production and vasodilation .
The mechanism of action for Apelin-36 primarily involves its binding to the APJ receptor, a G-protein-coupled receptor located on cell membranes. Upon binding, it induces conformational changes in the receptor that activate intracellular signaling pathways through G-proteins. This activation leads to:
These processes contribute to various physiological effects such as improved cardiac function, regulation of blood pressure, and modulation of energy balance .
Apelin-36 exhibits several physical and chemical properties relevant to its biological function:
Property | Value |
---|---|
Solubility | Water-soluble |
Stability | Varies; enhanced by modifications |
Purity | ≥95% |
Apelin-36 has several scientific uses across various fields:
The primary structure of Apelin-36 consists of 36 amino acids with the sequence LVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF (molecular formula: C₁₈₄H₂₉₇N₆₉O₄₃S; molecular weight: 4195.87 Da). Key structural motifs include:
Table 1: Functional Domains of Apelin-36
Structural Region | Amino Acid Sequence | Functional Significance |
---|---|---|
N-terminal (1-12) | LVQPRGSRNGPG | Modulates stability and solubility |
Central (13-24) | PWQGGRRKFRRQ | Enhances receptor affinity |
C-terminal (25-36) | RPRLSHKGPMPF | Binds APJ transmembrane cavity; critical for signaling |
RPRL motif (2-5) | RPRL | β-turn formation; receptor activation |
Compared to shorter isoforms (e.g., apelin-13), apelin-36 exhibits lower agonist potency but higher binding affinity to APJ, enabling prolonged receptor interactions [1] [3] [5].
Apelin-36 undergoes limited post-translational modifications compared to shorter isoforms:
Table 2: Apelin Isoform Characteristics
Isoform | Length | Relative Potency | Key Features |
---|---|---|---|
Apelin-36 | 36 aa | Low agonist potency | Highest APJ binding affinity; HIV inhibition |
Apelin-17 | 17 aa | High | Major form in cardiac tissue |
Apelin-13 | 13 aa | Very high | Predominant plasma isoform; ACE2-sensitive |
Pyr-apelin-13 | 13 aa | Very high | N-terminal pyroglutamate; protease-resistant |
Apelin-36 biosynthesis involves hierarchical proteolytic cleavage:
Key enzymes govern apelin-36 production and degradation:
Table 3: Enzymes Regulating Apelin-36 Homeostasis
Enzyme | Cleavage Site | Effect on Apelin-36 | Biological Consequence |
---|---|---|---|
PCSK3/furin | RR↓G (K38–R39) | Generates apelin-36 from proapelin | Determines initial apelin-36 yield |
ACE2 | ↓P–F (C-terminal) | Inactivates signaling | Loss of β-arrestin recruitment |
DPP4 | L↓V (N-terminal) | Reduces receptor affinity | Decreased APJ activation |
Prolyl endopeptidase | Internal Pro residues | Degrades full-length peptide | Reduced bioavailability |
Concluding Remarks
Apelin-36 (human) exemplifies functional diversity rooted in structural complexity and dynamic biosynthesis. Its extended C-terminal domain enables unique roles in HIV blockade and sustained receptor modulation, while its enzymatic regulation highlights therapeutic opportunities for targeting iso-specific signaling. Future research leveraging stabilized analogues may unlock its potential in cardiovascular and neurodegenerative diseases [3] [5] [7].
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